N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC15142701
Molecular Formula: C23H18Cl2N4O4
Molecular Weight: 485.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18Cl2N4O4 |
|---|---|
| Molecular Weight | 485.3 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30) |
| Standard InChI Key | JKFRXYMPMYBESE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Introduction
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step reactions. These may include the formation of the pyrido[3,2-d]pyrimidine core through condensation reactions, followed by alkylation with 4-methoxybenzyl chloride, and finally, acylation with 3,4-dichlorophenylacetyl chloride.
Biological Activities
Pyrimidine derivatives are known for their broad spectrum of biological activities. While specific data on N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide might be limited, related compounds have shown potential as:
-
Antiviral Agents: Inhibiting viral replication by targeting enzymes essential for viral life cycles.
-
Anticancer Agents: Interfering with DNA synthesis or cell cycle progression.
-
Antibacterial Agents: Inhibiting bacterial DNA synthesis or cell wall formation.
Future Perspectives and Research Directions
Further research on N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide should focus on:
-
In Vitro and In Vivo Biological Assays: To determine its efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: To optimize its chemical structure for improved biological activity.
-
Pharmacokinetic and Pharmacodynamic Modeling: To predict its behavior in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume